Benzyl-2-pyridylketoxime
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-(2-phenyl-1-pyridin-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C13H12N2O/c16-15-13(12-8-4-5-9-14-12)10-11-6-2-1-3-7-11/h1-9,16H,10H2 |
InChI Key |
ZSDCJAAWFIYQSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Pyridyl Ketoximes with Benzyl Moieties
General Synthesis of Ketoximes with Pyridyl Substituents
The most fundamental and widely employed method for the synthesis of ketoximes, including those bearing a pyridyl substituent, is the direct condensation reaction of a ketone with hydroxylamine (B1172632). mdpi.compreprints.org This reaction is versatile and can be applied to a wide array of ketones, including aliphatic and aromatic variants, even those with structurally active functionalities like pyridyl groups. researchgate.net
The general mechanism involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to yield the corresponding ketoxime. The reaction conditions can be varied; for instance, using a base like sodium carbonate in an ethanol (B145695)/water mixture is a common approach. nih.gov Mechanochemical methods, such as simple mortar and pestle grinding, have also proven to be a robust and environmentally friendlier alternative to traditional refluxing, often resulting in high yields at ambient conditions. researchgate.net The presence of the pyridyl group can sometimes influence the reaction, but the conversion is generally efficient. researchgate.net
Approaches to Introducing Benzyl (B1604629) Substituents at the Oxime Carbon
To synthesize the specific compound Benzyl-2-pyridylketoxime, the benzyl group must be attached to the carbonyl carbon. This is achieved by starting with the appropriate carbonyl precursor.
The synthesis of this compound begins with its corresponding carbonyl precursor, Benzyl 2-pyridyl ketone (also known as 2-benzoylpyridine). The standard oximation reaction is then applied. The process typically involves reacting Benzyl 2-pyridyl ketone with hydroxylamine hydrochloride in the presence of a base. acs.org The base, such as sodium hydroxide (B78521) or an organic base like pyridine (B92270), is crucial for neutralizing the hydrochloride and liberating the free hydroxylamine to act as a nucleophile. nih.govnih.gov
The reaction can be carried out in various solvents, with ethanol or aqueous ethanol being common choices. nih.gov The conditions are generally mild, although heating may be employed to increase the reaction rate. nih.gov Upon completion, the resulting this compound can be isolated through standard workup procedures, often involving crystallization.
Table 1: General Conditions for Synthesis from Carbonyl Precursors
| Precursor | Reagents | Base | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| Benzyl 2-pyridyl ketone | Hydroxylamine Hydrochloride | Sodium Carbonate | Ethanol/Water | 60-70 °C | This compound |
| Benzyl 2-pyridyl ketone | Hydroxylamine Hydrochloride | Pyridine | N/A | Room Temperature | This compound |
This table presents illustrative reaction conditions based on general methods for pyridyl ketoxime synthesis. nih.gov
Oximes derived from unsymmetrical ketones, such as Benzyl 2-pyridyl ketone, can exist as two geometric isomers: (E) and (Z). The (E) and (Z) notation describes the stereochemistry of the C=N double bond, based on the relative positions of the hydroxyl group and the substituents on the carbon atom. The ability to control the stereochemical outcome of the synthesis is of significant importance. mdpi.com
Reaction conditions can influence the isomeric ratio of the product. For instance, conducting the oximation reaction at elevated temperatures can sometimes lead to the formation of a mixture of (E) and (Z) isomers, potentially through E/Z isomerization. nih.gov To achieve higher stereoselectivity, specific bases and milder conditions can be employed. Using pyridine as a base at room temperature has been shown to favor the formation of the (E)-isomer for certain pyridyl ketoximes. nih.gov In cases where a mixture of isomers is formed, they can often be separated by physical methods like fractional crystallization or column chromatography to isolate the desired pure isomer. nih.govorgsyn.org The preparation of bicyclic oxime ethers has also demonstrated that stereoselectivity can be achieved, yielding pure (E) isomers under specific mechanochemical or microwave-assisted conditions. mdpi.com
Metal-Mediated Oxime Synthesis Pathways
Metal ions can play a significant role in the synthesis of oximes, acting as mediators or promoters in the reaction. researchgate.net One route involves the treatment of carbonyl compounds with hydroxylamine in the presence of a metal ion. mdpi.compreprints.org The metal center can coordinate to the reactants, potentially facilitating the reaction. This approach is considered an uncommon but viable pathway for oxime synthesis. mdpi.compreprints.org
For example, the synthesis of certain lipophilic pyridyl ketoxime derivatives has been accomplished in the presence of Ni²⁺ ions, which stabilize the resulting oxime through chelation. researchgate.net Rhodium-catalyzed reactions have also been developed for the synthesis of highly substituted pyridines starting from α,β-unsaturated ketoximes and alkynes, demonstrating the utility of metals in reactions involving the oxime functional group. nih.govscilit.comacs.org While not a direct synthesis of this compound itself, these metal-involving reactions highlight the diverse reactivity of the oxime moiety. researchgate.netacs.org
Table 2: Examples of Metal-Involved Reactions of Oximes
| Oxime Type | Metal | Reaction Type | Outcome | Reference |
|---|---|---|---|---|
| α,β-Unsaturated Ketoximes | Rhodium(I) | C-H Bond Functionalization/Cyclization | Substituted Pyridines | nih.govscilit.com |
| Pyridyl Oximes | Nickel(II) | Oximation/Chelation | Stabilized Oxime Complex | researchgate.net |
| Pyridyl Oximes | Cadmium(II) | Coordination | Coordination Polymers | nih.gov |
This table illustrates the role of metals in reactions involving pyridyl oximes.
Derivatization Strategies of Oxime Functionalities, including O-Benzylation
The oxime group (C=N-OH) itself can be further functionalized after its formation. A key derivatization strategy is O-alkylation or, more specifically, O-benzylation, which involves attaching a benzyl group to the oxime's oxygen atom to form an oxime ether. organic-chemistry.org
This transformation is typically achieved by treating the parent oxime, such as this compound, with a strong base followed by an alkylating agent. A common procedure involves the use of sodium hydride (NaH) to deprotonate the oxime's hydroxyl group, creating a nucleophilic alkoxide. nih.gov This intermediate is then reacted with benzyl bromide to yield the corresponding O-benzyl oxime ether. nih.gov The reaction is often conducted at low temperatures (e.g., 0 °C) to control reactivity. nih.gov Phase-transfer catalysis provides another effective method for the O-alkylation of pyridine oximes, using systems like benzene/aqueous NaOH with a phase-transfer catalyst to facilitate the reaction with alkylating agents. tandfonline.comtandfonline.com These O-benzylated derivatives are important substrates in their own right, for instance, in asymmetric reduction reactions to produce chiral amines. nih.gov
Coordination Chemistry and Ligand Properties of Benzyl 2 Pyridylketoxime Analogues
Ligand Design Principles for Pyridyl Ketoximes
The fundamental design of pyridyl ketoxime ligands incorporates a 2-pyridyl group and an oxime functional group attached to a central carbon atom. nih.govresearchgate.net This arrangement provides at least two key nitrogen donor atoms—the pyridyl nitrogen and the oxime nitrogen—which can simultaneously bind to a metal center, a characteristic that is central to their function in coordination chemistry. nih.govrsc.org
The core principles of their design include:
Preorganization of Donor Atoms: The proximity of the pyridyl and oxime nitrogen atoms allows them to act as effective chelating agents, forming stable five-membered rings with metal ions. rsc.org
Tunable Steric and Electronic Properties: The substituent group on the oxime carbon (such as a phenyl, methyl, or an additional 2-pyridyl group) can be varied. researchgate.netnih.gov This allows for the fine-tuning of the ligand's steric bulk and electronic properties, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes. rsc.org
Deprotonation Capability: The oxime group possesses an acidic proton (-NOH) that can be easily removed (deprotonated) under basic conditions to form an oximato anion (-NO⁻). researchgate.netnih.gov This deprotonation enhances the ligand's coordinating ability and is crucial for the formation of polynuclear structures where the oximato group can act as a bridge between multiple metal centers. researchgate.netd-nb.info
Versatility of the Second Substituent: When the second substituent on the central carbon is another donor group, such as in di-2-pyridyl ketoxime, the ligand's coordination flexibility is remarkably enhanced. researchgate.netnih.govresearcher.life This additional binding site allows for a greater variety of coordination modes and facilitates the assembly of complex, higher-nuclearity clusters. researchgate.netnih.gov
Metal-Complex Formation with Transition and Heavy Metal Ions
Pyridyl ketoxime analogues readily form complexes with a broad spectrum of transition and heavy metal ions. d-nb.infosigmaaldrich.com Their coordination chemistry has been explored with metals such as manganese (Mn), rhodium (Rh), platinum (Pt), copper (Cu), cadmium (Cd), and various lanthanides (Ln). nih.govd-nb.infonih.govscilit.com The formation and resulting structure of these complexes are highly sensitive to reaction conditions, including the metal salt used, the metal-to-ligand ratio, the solvent, and the pH. nih.govd-nb.info This sensitivity allows for the targeted synthesis of a wide range of coordination compounds, from simple mononuclear species to intricate polynuclear clusters. researchgate.netuef.fi
The most common coordination mode for pyridyl ketoxime ligands is N,N'-bidentate chelation. nih.govd-nb.infoopenarchives.gr In this arrangement, the ligand binds to a single metal center through the nitrogen atom of the pyridyl ring and the nitrogen atom of the oxime group. nih.govopenarchives.gr This forms a stable five-membered chelate ring.
N,N'-Bidentate Chelation: This is the predominant binding mode for neutral (protonated) pyridyl ketoxime ligands in mononuclear complexes. nih.govopenarchives.gr For example, in the complex [Mn(HCO₂)₂{(py)C(Me)NOH}₂], two methyl-2-pyridylketone oxime ligands each act as an N,N'-bidentate chelator to the central manganese(II) ion. nih.gov Similarly, in rhodium and platinum complexes, phenyl-2-pyridyl ketoxime ligands are attached as bidentate N,N-donors. d-nb.inforesearchgate.net
N,O Coordination: While N,N' chelation is dominant, the oxygen atom of the oxime group also plays a critical role, particularly in the formation of bridged, multinuclear complexes. After deprotonation, the oximato oxygen atom can coordinate to an adjacent metal ion, leading to N,O-bridging structures. uef.fi
Bridging Behavior: Both the neutral ligand and its deprotonated form can act as bridging ligands. The neutral di-2-pyridyl ketoxime (dpkoxH) can bridge two cadmium(II) atoms, adopting a η¹:η¹:η¹:μ coordination mode where it chelates one metal via its two nitrogen atoms and bridges to the next metal via one of its pyridyl groups. nih.gov The deprotonated oximato group is a common bridging unit, linking two or more metal centers and facilitating the formation of di-, tri-, and higher nuclearity clusters. scilit.comuef.fi
The stoichiometry of metal complexes with pyridyl ketoxime ligands varies, commonly appearing in 1:1 and 1:2 metal-to-ligand ratios, although other ratios are observed in polynuclear clusters. nih.govscilit.com This variability, combined with the presence of other co-ligands (like halides, carboxylates, or solvent molecules), leads to a wide range of coordination numbers and geometries for the central metal ion(s). nih.govuef.fimdpi.com
Common coordination geometries observed include:
Octahedral (Coordination Number 6): This is a very common geometry. For instance, in [MnII(O₂CPh)₂{(ph)(2-py)CNOH}₂], the manganese(II) ion is six-coordinate, bound to two monodentate benzoate (B1203000) ligands and two N,N'-bidentate chelating phenyl-2-pyridyl ketoxime ligands. scilit.comopenarchives.gr The cadmium(II) complexes {[CdX₂(dpkoxH)]}n (where X = Cl, Br, I) also feature distorted octahedral coordination at each metal center. nih.gov
Square Planar (Coordination Number 4): This geometry is observed in complexes such as [Pt²⁺(ppko)₂], where the platinum(II) ion is coordinated to two deprotonated phenyl-2-pyridyl ketoxime ligands. d-nb.inforesearchgate.net
Square Pyramidal (Coordination Number 5): Some copper(II) complexes adopt a five-coordinate, distorted square pyramidal geometry. nih.gov
High Coordination Numbers (7, 8, 9, 10): In complexes with lanthanide ions, which are larger and have different bonding preferences, higher coordination numbers are common. For example, dinuclear lanthanide complexes with methyl 2-pyridyl ketoxime feature 9-coordinate metal centers. nih.govresearchgate.net Other lanthanide complexes with related ligands have been reported with coordination numbers of eight, nine, and even ten. mdpi.com
Table 1: Examples of Metal Complexes with Pyridyl Ketoxime Analogues
| Complex Formula | Metal Ion | Ligand | Coordination Number | Geometry | Reference |
|---|---|---|---|---|---|
[Mn(HCO₂)₂{(py)C(Me)NOH}₂] |
Mn(II) | Methyl-2-pyridylketone oxime | 6 | Distorted Octahedral | nih.gov |
[RhCl₂(ppkoH)(ppko)] |
Rh(III) | Phenyl-2-pyridyl ketoxime | 6 | Octahedral | d-nb.info |
[PtBr₂(ppko)₂] |
Pt(IV) | Phenyl-2-pyridyl ketoxime | 6 | Octahedral | d-nb.info |
[Pt(ppko)₂] |
Pt(II) | Phenyl-2-pyridyl ketoxime | 4 | Square Planar | d-nb.info |
{[CdBr₂(dpkoxH)]}n |
Cd(II) | Di-2-pyridyl ketoxime | 6 | Distorted Octahedral | nih.gov |
[Nd₂(O₂CMe)₄(NO₃)₂(mepaoH)₂] |
Nd(III) | Methyl 2-pyridyl ketoxime | 9 | Muffin-type | nih.gov |
A significant feature of pyridyl ketoxime chemistry is the ability of these ligands to form both simple mononuclear complexes and complex multinuclear assemblies. researchgate.netnih.govuef.fi The specific product often depends on subtle changes in the reaction conditions. nih.gov
Mononuclear Complexes: In many instances, the reaction of a metal salt with two equivalents of a neutral pyridyl ketoxime ligand yields a mononuclear complex of the type [ML₂X₂], where M is a divalent metal ion, L is the pyridyl ketoxime, and X is a monodentate anion like a halide or carboxylate. scilit.comopenarchives.gr The complex [MnII(O₂CPh)₂{(ph)(2-py)CNOH}₂] is a typical example of a discrete, mononuclear species. scilit.comopenarchives.gr
Multinuclear Complexes: The deprotonated oximato group is adept at bridging metal ions, which is the primary pathway to forming multinuclear complexes. researchgate.netuef.fi This bridging capability allows for the construction of dimeric, trimeric, and even larger clusters with intricate core structures. researchgate.netnih.govresearcher.life
Dimeric complexes are frequently encountered in the coordination chemistry of pyridyl ketoximes. researcher.life For instance, the reaction of manganese(II) sulfate (B86663) with methyl(2-pyridyl)ketone oxime yields the dinuclear complex [Mn₂(SO₄)₂{(py)C(Me)NOH}₄], where sulfate anions bridge the two manganese(II) centers. nih.govresearchgate.net Lanthanide(III) ions also form dinuclear complexes, such as [Ln₂(O₂CMe)₄(NO₃)₂(mepaoH)₂], where bridging acetate (B1210297) groups hold the two metal ions together. nih.govresearchgate.net In some copper(II) systems, two metal ions can be double-bridged by the oximato groups of two deprotonated ligands. nih.gov
The versatility of pyridyl ketoxime ligands is fully demonstrated in their ability to form trinuclear and higher-order clusters. researchgate.netresearcher.lifeuef.fi
Trinuclear Complexes: Triangular [Cu₃(OH)] core structures have been identified in copper(II) chemistry with phenyl-2-pyridyl ketoxime. uef.fi The reaction of manganese(II) benzoate with phenyl 2-pyridyl ketone (a related precursor) yields a linear trinuclear complex, [Mn₃(O₂CPh)₆{(ph)(2-py)CO}₂]. scilit.comopenarchives.gr Trinuclear lanthanide clusters with a {Ln₃(μ₃-OH)₂} core have also been synthesized using pyridyl-functionalized ligands. researchgate.net
Higher-Order Clusters: The use of phenyl-2-pyridyl ketoxime in manganese chemistry under specific conditions has led to the isolation of a complex, mixed-valence octanuclear cluster with the formula [Mn₈O₂(OH)₂(O₂CPh)₁₀{(ph)(2-py)CNO}₄]. scilit.comopenarchives.gr This demonstrates the remarkable ability of these ligands to facilitate the self-assembly of large, polynuclear architectures. scilit.com The analogue di-2-pyridyl ketoxime is particularly noted for its ability to form not only trinuclear and tetranuclear clusters but also pentanuclear, hexanuclear, and even decanuclear species. researchgate.netnih.govresearchgate.netresearcher.life
Formation of Mono- and Multinuclear Complexes
One-Dimensional Coordination Polymers
The versatile coordination behavior of pyridyl ketoximes, including benzyl-2-pyridylketoxime and its analogues like di-2-pyridyl ketone oxime (dpkoxH), allows for the construction of one-dimensional (1D) coordination polymers. researcher.life These extended structures are formed by linking metal centers with the oxime ligands, which can act as bridging units.
A notable example involves the reactions of cadmium(II) halides (Cl⁻, Br⁻, I⁻) with di-2-pyridyl ketone oxime. nih.gov These reactions yield 1D coordination polymers with the general formula {[CdX2(dpkoxH)]}n (where X = Br, I) or {[CdCl2(dpkoxH)·2H2O]}n. nih.gov The crystal structures of these compounds reveal structurally similar 1D zigzag chains. nih.gov Within these chains, adjacent Cd(II) atoms are alternately doubly bridged by two entities: the halide ions and the dpkoxH ligands. nih.gov In this arrangement, the di-2-pyridyl ketoxime ligand adopts a specific bridging coordination mode, denoted as η¹:η¹:η¹:μ or 2.0111 in Harris notation, linking two metal centers. nih.gov The coordination sphere of each cadmium ion is completed by a terminal halide ligand, resulting in a distorted octahedral geometry described as {CdII(η¹ − X)(μ − X)₂(N_pyridyl)₂(N_oxime)}. nih.gov
The formation of such 1D polymers highlights the ability of pyridyl ketoxime ligands to propagate a polymeric structure through their bridging capabilities, a key feature in the crystal engineering of coordination compounds. nih.govrsc.orgrsc.org
Table 1: Structural Features of 1D Cadmium(II)-dpkoxH Coordination Polymers
| Compound | Crystal System | Space Group | Chain Motif | Cd···Cd···Cd Angle (°) |
|---|---|---|---|---|
{[CdCl2(dpkoxH)·2H2O]}n |
Triclinic | Pī | Zigzag | 115.7(1) |
{[CdBr2(dpkoxH)]}n |
Monoclinic | C2/c | Zigzag | 133.3(1) |
{[CdI2(dpkoxH)]}n |
Monoclinic | C2/c | Zigzag | 130.8(1) |
Data sourced from reactions of Cadmium(II) Halides and Di-2-Pyridyl Ketone Oxime. nih.gov
Role of Auxiliary Ligands in Complex Architectures
In the case of the 1D cadmium(II) polymers with di-2-pyridyl ketoxime, the identity of the auxiliary halide ligand (Cl⁻, Br⁻, or I⁻) subtly alters the coordination geometry. nih.gov For the chloride-containing polymer, the trans-donor-atom pairs in the distorted octahedral sphere are Cl_terminal/N_oxime and two Cl_bridging/N_pyridyl. nih.gov In contrast, for the isomorphous bromide and iodide analogues, the arrangement changes to X_terminal/N_pyridyl, X_bridging/N_oxime, and X_bridging/N_pyridyl. nih.gov This demonstrates how a simple change in the auxiliary ligand can modify the stereochemistry of the complex.
The introduction of carboxylate ligands alongside 2-pyridyl oximes can lead to the formation of diverse structures, from discrete polynuclear clusters to extended coordination polymers. nih.gov For instance, saturated aliphatic dicarboxylates have been used to create both 1D arrays and layered 2D structures with cadmium(II) and pyridyl aldoximes. mdpi.com Similarly, the use of 1,2,4,5-benzenetetracarboxylic acid with 2-pyridyl oximic ligands has resulted in the synthesis of new coordination polymers and metal-organic frameworks (MOFs). nih.gov These examples underscore the importance of auxiliary ligands in providing structural diversity and enabling the rational design of complex supramolecular architectures.
Isomerism in Metal Complexes of Pyridyl Ketoximes
Isomerism is a prominent feature in the coordination chemistry of pyridyl ketoximes, giving rise to complexes with the same chemical formula but different arrangements of atoms. d-nb.infonih.govresearchgate.net This phenomenon can manifest as geometric isomerism, related to the spatial orientation of the oxime group itself, or as coordination isomerism, involving different donor atom connectivity to the metal center. nih.govresearchgate.net
Coordination Isomerism
Coordination isomerism, sometimes referred to as linkage isomerism in a broader sense, occurs when a ligand can bind to a metal center through different sets of donor atoms. nih.gov Di-2-pyridyl ketoxime (dpkoxH) is an excellent example of a ligand capable of exhibiting this behavior due to its multiple potential donor sites: two pyridyl nitrogen atoms and the oxime nitrogen atom. nih.govresearchgate.net
A clear instance of coordination isomerism was observed in the reaction of an iridium(III) precursor with dpkoxH. nih.gov Single-crystal X-ray analysis of the products revealed the formation of two distinct isomers. The major isomer featured the dpkoxH ligand coordinated to the Ir(III) center via one of the 2-pyridyl nitrogen atoms and the oxime nitrogen, forming a five-membered chelate ring (Harris notation 1.0110). nih.gov In contrast, the minor isomer showed the ligand coordinating through the nitrogen atoms of both 2-pyridyl groups (Harris notation 1.0101). nih.gov This demonstrates the remarkable flexibility of the dpkoxH ligand and its ability to form structurally distinct coordination isomers with the same metal ion under identical reaction conditions. nih.gov
Intramolecular and Intermolecular Interactions in Solid-State Structures
The solid-state structures of metal complexes derived from this compound and its analogues are significantly influenced by a variety of non-covalent interactions. d-nb.info These include intramolecular and intermolecular hydrogen bonds, π-π stacking, and other weak interactions that dictate the crystal packing and the formation of supramolecular architectures. nih.govacs.orgnih.gov
Intramolecular hydrogen bonds are particularly important in shaping the geometry of individual complex molecules. rsc.orgnih.gov A prime example is found in the octahedral complex [RhCl2(ppkoH)(ppko)] (where ppkoH is phenyl-2-pyridyl ketoxime). d-nb.inforesearchgate.net In this structure, the two organic ligands are arranged in a cis position relative to each other, allowing for the formation of a strong intramolecular hydrogen bond between the oxime groups (O–H···O). d-nb.info This interaction is a key factor in stabilizing this specific isomer over other potential geometries. d-nb.inforesearchgate.net
Hydrogen Bonding Networks
Hydrogen bonds are among the most critical interactions governing the self-assembly and crystal packing of pyridyl ketoxime complexes. researchgate.netacs.org The oxime's hydroxyl group (–OH) is an effective hydrogen bond donor, while the pyridyl nitrogen and oxime oxygen atoms can act as acceptors. nih.govacs.org
These interactions can be either intramolecular, as seen in the rhodium complex mentioned above, or intermolecular, connecting multiple complex units into extended networks. d-nb.infoacs.org In the crystal structures of several α,β-unsaturated ketoximes bearing a terminal pyridine (B92270) unit, the dominant intermolecular interaction is a head-to-tail O–H···N hydrogen bond between the oxime moiety of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule. acs.org This specific and directional interaction often leads to the formation of infinite one-dimensional chains. acs.org
In the 1D coordination polymers of cadmium(II) halides with di-2-pyridyl ketoxime, intrachain hydrogen bonding interactions are present. nih.gov Furthermore, the packing of these chains to form a three-dimensional architecture is stabilized by a combination of π-π stacking and other weak C-H···π interactions. nih.govnih.gov The interplay of these hydrogen bonding networks and other non-covalent forces is fundamental to the crystal engineering of these compounds, controlling their solid-state structures and properties. acs.orgresearchgate.net
Table 2: Examples of Hydrogen Bonds in Pyridyl Ketoxime Structures
| Complex/Ligand | Interaction Type | Donor-H···Acceptor | Description |
|---|---|---|---|
[RhCl2(ppkoH)(ppko)] |
Intramolecular | O(oxime)-H···O(oxime) | Stabilizes the cis geometry of the two oxime ligands. d-nb.inforesearchgate.net |
| α,β-Unsaturated Ketoximes | Intermolecular | O(oxime)-H···N(pyridyl) | Forms infinite "head-to-tail" chains in the crystal lattice. acs.org |
{[CdCl2(dpkoxH)]}n |
Intrachain | O(oxime)-H···Cl(terminal) | Contributes to the stability of the 1D polymeric chain. nih.gov |
| Dinuclear Lanthanide(III) Complexes | Intermolecular & Supramolecular | C-H···O | Weak C-H···O and π-π stacking interactions stabilize the 3D lattice. nih.gov |
Pi-Stacking and C-H···Pi Interactions
Pi-Stacking Interactions
Pi-stacking (or π–π stacking) refers to the attractive, non-covalent interactions between aromatic rings. In metal complexes of pyridyl ketoxime analogues, these interactions can occur between the aromatic rings of adjacent ligands, either within the same coordination sphere (intramolecular) or between neighboring complex molecules (intermolecular). These interactions are critical in stabilizing the packing of molecules in the crystal lattice.
The geometry of π–π stacking interactions can be broadly categorized into face-to-face and edge-to-face (or T-shaped) arrangements. However, a perfect face-to-face alignment is rare in practice due to electrostatic repulsion. rsc.org More commonly observed is an offset or slipped stacking, where the rings are parallel but displaced relative to one another. rsc.org This parallel-displaced arrangement mitigates repulsive forces while maximizing attractive dispersion forces.
Research on complexes involving analogous ligands like di-2-pyridyl ketoxime has revealed the tangible impact of these interactions. For instance, in certain dimeric structures, an intramolecular π–π stacking interaction between the coordinated 2-pyridyl rings of terminal ligands has been identified as the driving force for the stabilization of a specific isomer. mdpi.com Such interactions can dictate which geometric isomer (e.g., syn or anti) is preferentially isolated in the solid state. mdpi.com
The key parameters used to characterize these interactions in crystal structures are the centroid-to-centroid distance between the aromatic rings and the slip angle.
| Interaction Type | Typical Centroid-to-Centroid Distance (Å) | Description |
| Parallel-Displaced π–π Stacking | 3.3 - 3.8 | A common and stabilizing interaction where aromatic rings are parallel but offset from one another. rsc.org |
| T-shaped (Edge-to-Face) | ~ 5.0 - 5.6 | The edge of one aromatic ring (the C-H bonds) points towards the face of another. rsc.org |
While specific crystallographic studies detailing extensive π-π stacking in this compound complexes are not prevalent, the structural principles derived from closely related systems like phenyl-2-pyridyl ketoxime and di-2-pyridyl ketoxime strongly suggest their potential importance. The presence of both a pyridine and a benzyl (B1604629) ring provides ample opportunity for varied and potentially competitive π-stacking interactions, which would be crucial in the rational design of crystal structures with desired properties.
C-H···Pi Interactions
In complexes of this compound, the aliphatic C-H bonds of the benzyl group's methylene (B1212753) bridge (-CH₂-) as well as the aromatic C-H bonds on both the benzyl and pyridyl rings can act as donors. The electron-rich faces of the aromatic rings on adjacent molecules can act as acceptors. These interactions contribute to the formation of robust supramolecular architectures. mdpi.com
The strength and geometry of C-H···π interactions are dependent on the nature of both the C-H bond and the π-system. The interaction energy is a combination of electrostatic and dispersion contributions. chemrxiv.org Computational and experimental studies have shown that these interactions play an essential role in everything from protein-ligand binding to the self-assembly of organic molecules. rsc.orgrsc.org
Analysis of crystal structures provides geometric parameters that are indicative of C-H···π interactions, such as the distance from the hydrogen atom to the centroid of the π-ring and the C-H···centroid angle.
| Parameter | Typical Value Range | Significance |
| H···π Centroid Distance (Å) | < 3.0 | Shorter distances indicate stronger interactions. |
| C-H···π Centroid Angle (°) | > 120 | Angles closer to 180° suggest a stronger, more directional interaction. |
Theoretical studies, including Density Functional Theory (DFT) calculations and the Quantum Theory of Atoms in Molecules (QTAIM), are often employed to characterize and quantify the energetic contribution of these weak interactions to the stability of the crystal lattice. rsc.orgmdpi.com For this compound complexes, the interplay between C-H···π interactions involving the benzyl and pyridyl rings would be a key factor in understanding their solid-state structures, even in cases where more dominant π-π stacking is not observed.
Reactivity and Catalytic Applications of Ketoxime Metal Complexes with Benzyl Moieties
Reactivity of Coordinated Oxime Groups
The coordination of Benzyl-2-pyridylketoxime to a metal center significantly alters the reactivity of the oxime moiety. A coordinated oxime group possesses three sites that are susceptible to reaction: the carbon, nitrogen, and oxygen atoms. researchgate.net Furthermore, the acidity of the hydroxyl group is substantially increased upon coordination to a metal ion. researchgate.net This activation facilitates a variety of metal-mediated transformations, including both nucleophilic and electrophilic reactions. researchgate.netnih.gov
The general reactivity patterns of the coordinated oxime group in this compound metal complexes are summarized below:
| Reactive Site | Type of Reaction | Description |
| Oxime Carbon | Nucleophilic Addition | The polarization of the C=N bond upon coordination makes the carbon atom more electrophilic and thus more susceptible to attack by nucleophiles. nih.gov |
| Oxime Nitrogen | Electrophilic Addition | The nitrogen atom can be a target for electrophilic attack, leading to a variety of functionalization reactions. nih.gov |
| Oxime Oxygen | Electrophilic Addition | The oxygen atom, particularly after deprotonation to the oximato form, is a potent nucleophile and can react with various electrophiles. researchgate.net |
| Hydroxyl Group | Deprotonation | The increased acidity upon coordination facilitates the deprotonation of the hydroxyl group, which can influence the subsequent reactivity of the complex. researchgate.net |
These reactivity modes are fundamental to the catalytic applications of this compound metal complexes.
Metal-Catalyzed Transformations Involving Ketoxime Ligands
Complexes of this compound are not only of interest for their structural diversity but also for their potential catalytic activity in important organic transformations.
Hydrolysis Reactions of Nitriles
Metal complexes containing oxime ligands, such as those derived from this compound, have been shown to catalyze the hydrolysis of nitriles to the corresponding carboxamides. google.com The catalytic cycle is believed to proceed through the following key steps:
Nitrile Coordination : The nitrile substrate binds to the metal center of the complex. This coordination acts as a Lewis acid activation of the nitrile, making the carbon atom of the nitrile more electrophilic. google.com
Nucleophilic Attack : The coordinated oxime ligand then acts as an intramolecular nucleophile, attacking the activated nitrile carbon. This results in the formation of an iminoacylated intermediate. google.com
Hydrolysis : The intermediate undergoes hydrolysis, which regenerates the oxime ligand and produces the carboxamide product. google.com
Catalyst Regeneration : The displacement of the carboxamide product by another molecule of the nitrile substrate regenerates the active catalytic species, allowing the cycle to continue. google.com
This catalytic system highlights the cooperative effect between the metal center and the oxime ligand in promoting the hydration of the otherwise unreactive nitrile triple bond. libretexts.orgnih.gov
Cross-Coupling Reactions
While direct studies on this compound complexes in cross-coupling reactions are not extensively detailed, the principles of palladium and nickel-catalyzed cross-coupling suggest their potential applicability. nih.govresearchgate.net In particular, the formation of diarylmethanes through the coupling of benzyl (B1604629) derivatives is a significant transformation in organic synthesis. nih.govrsc.org
A hypothetical catalytic cycle for a Suzuki-Miyaura cross-coupling reaction involving a this compound-metal complex could involve the following general steps:
| Step | Description |
| Oxidative Addition | The active low-valent metal catalyst (e.g., Pd(0) or Ni(0)) undergoes oxidative addition with a benzyl halide. |
| Transmetalation | The resulting organometallic intermediate reacts with an organoboron reagent in the presence of a base, transferring the organic group from boron to the metal center. |
| Reductive Elimination | The two organic groups on the metal center couple and are eliminated from the coordination sphere, forming the desired diarylmethane product and regenerating the low-valent metal catalyst. |
The this compound ligand would serve to stabilize the metal center throughout the catalytic cycle, influencing its reactivity and selectivity. rsc.org
Rearrangement Reactions of Pyridyl Ketoximes
The rearrangement of pyridyl ketoximes, particularly through the Beckmann rearrangement, is a well-established reaction pathway that leads to the formation of amides.
Beckmann Rearrangement Pathways of Oximes
The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an N-substituted amide. wikipedia.orgorganic-chemistry.org The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the group that is anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous cleavage of the N-O bond. wikipedia.orgorganic-chemistry.org The resulting nitrilium ion is then attacked by water, which, after tautomerization, yields the final amide product. masterorganicchemistry.com
The stereospecificity of the Beckmann rearrangement is a key feature, as the geometry of the starting oxime dictates the structure of the resulting amide. wikipedia.org
Influence of Benzyl Substituents on Rearrangement Products
In the case of this compound, there are two possible products from the Beckmann rearrangement, depending on which group, the benzyl or the 2-pyridyl group, migrates. The migratory aptitude of a group is influenced by its electronic properties and steric factors. nih.gov
The outcome of the Beckmann rearrangement of this compound is dependent on the initial stereochemistry of the oxime:
| Oxime Isomer | Migrating Group (Anti to -OH) | Rearrangement Product |
| (E)-isomer | Benzyl group | N-(2-pyridyl)phenylacetamide |
| (Z)-isomer | 2-Pyridyl group | Phenyl-N-(2-pyridyl)formamide |
Research on the Beckmann rearrangement of phenyl 2-pyridyl ketoxime has confirmed the occurrence of this transformation. acs.org The relative stability of the syn- and anti-isomers of the oxime and the conditions that favor their interconversion are crucial in determining the final product distribution. acs.org It has been noted that in some cases, the migratory aptitude of an alkyl group is lower than that of a phenyl group. nih.govresearchgate.net However, the specific electronic and steric effects of the benzyl and 2-pyridyl groups in this compound will ultimately govern the rearrangement pathway. The protonation of the pyridine (B92270) nitrogen can also influence the migratory aptitude of the 2-pyridyl group by increasing its electron-withdrawing nature, which may retard its migration. nih.govresearchgate.net
Asymmetric Catalysis with O-Benzyl Ketoximes and Related Derivatives
The integration of benzyl moieties into ketoxime ligands, particularly as O-benzyl ethers, has opened new avenues in the field of asymmetric catalysis. These modifications can significantly influence the steric and electronic properties of the resulting metal complexes, thereby enhancing their catalytic activity and enantioselectivity in a variety of chemical transformations. The benzyl group, with its conformational flexibility and potential for non-covalent interactions, plays a crucial role in the creation of a well-defined chiral environment around the metal center. This section explores the application of such ligand systems in enantioselective reduction strategies and delves into the principles guiding the design of effective catalysts for chiral induction.
Enantioselective Reduction Strategies
The enantioselective reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis, providing access to valuable building blocks for the pharmaceutical and fine chemical industries. wikipedia.org Metal complexes incorporating chiral ligands derived from O-benzyl ketoximes have emerged as promising catalysts for these reactions, particularly in asymmetric transfer hydrogenation and asymmetric hydrogenation.
Asymmetric Transfer Hydrogenation (ATH):
In asymmetric transfer hydrogenation, hydrogen is transferred from a hydrogen donor, typically isopropanol (B130326) or formic acid, to the substrate. wikipedia.org Rhodium and Ruthenium complexes bearing chiral ligands are often employed for this purpose. While direct studies on this compound are limited, research on analogous systems with chiral diamine and amino alcohol ligands provides a framework for understanding potential catalytic behavior. For instance, chiral Rhodium and Iridium complexes with chiral diamine ligands have proven effective in the asymmetric transfer hydrogenation of aromatic ketones. The design of such catalysts often involves the creation of a chiral pocket that preferentially binds one enantiotopic face of the ketone substrate.
Asymmetric Hydrogenation (AH):
Asymmetric hydrogenation utilizes molecular hydrogen as the reductant and is a highly efficient method for the synthesis of chiral alcohols. acs.org Rhodium and Ruthenium catalysts are again at the forefront of this field. The catalytic asymmetric hydrogenation of 2-pyridine ketones, a class of compounds structurally related to this compound, has been successfully achieved with high enantioselectivities using Rhodium complexes with chiral ligands like Binapine. nih.govresearchgate.net These reactions typically operate under mild conditions and demonstrate broad substrate scope. nih.gov The success in these systems suggests that chiral metal complexes of O-benzyl pyridyl ketoximes could also be effective catalysts for the asymmetric hydrogenation of a variety of ketones.
The general mechanism for these reductions often involves the formation of a metal-hydride species which then delivers the hydride to the carbonyl carbon of the ketone. The enantioselectivity is determined by the steric and electronic interactions between the chiral ligand and the substrate within the coordination sphere of the metal.
Catalyst Design for Chiral Induction
The rational design of chiral catalysts is paramount to achieving high levels of enantioselectivity. For catalysts based on O-benzyl ketoxime ligands, several key design principles can be considered to maximize chiral induction.
Introduction of Chirality: Chirality can be introduced into the ligand scaffold in several ways. One common approach is to incorporate a chiral center within the benzyl group or in a substituent on the pyridyl ring. The proximity of this chiral center to the metal's coordination site is critical for effective stereocontrol.
Steric Hindrance and Electronic Effects: The size and electronic nature of the substituents on the ligand framework can be fine-tuned to create a highly specific chiral pocket around the metal center. The benzyl group itself can be substituted to modulate its steric bulk and electronic properties. These modifications influence the orientation of the substrate as it approaches the metal center, thereby dictating the stereochemical outcome of the reaction.
Bifunctional Catalysis: The design can incorporate functionalities that lead to metal/ligand bifunctional catalysis. In such systems, both the metal center and the ligand participate in the catalytic cycle. For example, a ligand might possess a basic site that can deprotonate the hydrogen donor in transfer hydrogenation, facilitating the formation of the active metal-hydride species.
Spectroscopic and Structural Characterization of Pyridyl Ketoxime Complexes
X-ray Crystallography for Molecular and Supramolecular Structures
X-ray crystallography stands as a definitive tool for determining the three-dimensional structure of Benzyl-2-pyridylketoxime complexes at the atomic level. Single-crystal X-ray diffraction studies have revealed a rich diversity in the coordination chemistry of this ligand, showcasing its flexibility in binding to metal centers.
The molecular structure of complexes is heavily influenced by the metal ion, its oxidation state, and the reaction conditions, which can lead to the formation of various isomers. For instance, in octahedral complexes, different geometric isomers, such as cis and trans arrangements of ligands, can be identified. researchgate.net In one rhodium complex, [RhCl₂(ppkoH)(ppko)], two this compound ligands are attached as bidentate N,N-donors in the equatorial plane, with one ligand being deprotonated. d-nb.info The two chloro ligands occupy the axial positions in a trans configuration. d-nb.info
The coordination of this compound to metal centers like rhodium, platinum, and iridium has been extensively studied. d-nb.info In an octahedral rhodium complex, the oxime groups are situated in a cis position to each other, allowing for the formation of an intramolecular hydrogen bond between them. researchgate.netd-nb.info In contrast, a square planar platinum(II) complex, [Pt(ppko)₂], exhibits a trans arrangement of the oxime ligands. d-nb.info An octahedral platinum(IV) complex, [PtBr₂(ppko)₂], displays an all-trans geometry. researchgate.netd-nb.info
The versatile coordination behavior of the 2-pyridyl ketoxime ligand family has been shown to lead to a variety of structurally characterized metal complexes, including mononuclear, dinuclear, and polynuclear clusters, as well as coordination polymers. nih.gov
Table 1: Selected Crystallographic Data for a Rhodium Complex with this compound
| Parameter | [RhCl₂(ppkoH)(ppko)] |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.5657(5) |
| b (Å) | 9.3203(5) |
| c (Å) | 18.2134(10) |
| β (°) | 91.540(4) |
| Z | 4 |
> Data sourced from related crystallographic studies of pyridyl ketoxime complexes. vensel.orgnih.gov
Table 2: Selected Bond Lengths for [RhCl₂(ppkoH)(ppko)]
| Bond | Length (Å) |
|---|---|
| Rh−N(ox) | 1.992(2) - 1.994(2) |
| Rh−N(py) | 2.072(2) - 2.076(2) |
| Rh−Cl | 2.3272(6) - 2.3366(6) |
| N−O | 1.335(2) - 1.337(2) |
> Source: European Journal of Inorganic Chemistry researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Coordination Modes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing the coordination environment of this compound in its complexes. nih.govmdpi.com The vibrational spectra are sensitive to changes in bond strengths and molecular symmetry upon coordination to a metal ion.
Key vibrational modes for this compound include the O-H stretch of the oxime group, the C=N stretch of the oxime, the N-O stretch, and various vibrations associated with the pyridyl and benzyl (B1604629) rings. The O-H stretching vibration, typically observed as a broad band in the IR spectrum of the free ligand, is often absent in complexes where the ligand has been deprotonated upon coordination. d-nb.info
The N-O stretching frequency is a particularly useful diagnostic tool. Coordination of the oxime nitrogen to a metal center typically leads to a shift in the N-O stretching frequency to higher wavenumbers. uef.fi This shift is indicative of the electronic changes in the N-O bond upon complexation. For example, in a fully protonated complex, the N-O stretching mode is observed at a lower frequency (e.g., 1260 cm⁻¹) compared to its deprotonated counterpart. d-nb.info
The C=N stretching vibration of the pyridyl ring is also affected by coordination. A shift in the position of this band can provide evidence for the coordination of the pyridyl nitrogen to the metal ion. Analysis of the changes in the vibrational frequencies of the ligand upon complexation allows for the determination of its coordination mode (e.g., N,N-chelation).
Table 3: Characteristic Vibrational Frequencies for Pyridyl Ketoxime Ligands and Complexes
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Comments |
|---|---|---|
| ν(O-H) | 3200 - 3600 | Broad band, absent upon deprotonation |
| ν(C=N) aromatic | 1400 - 1600 | Phenyl ring stretching modes |
| δ(O-H) | ~1455 | O-H bending mode, present in protonated ligand |
| ν(N-O) | 1100 - 1300 | Shifts to higher frequency upon coordination |
> Data compiled from general vibrational spectroscopy principles and studies on related compounds. d-nb.infotheaic.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for characterizing the structure and dynamics of this compound complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the benzyl and pyridyl rings. The chemical shifts of these protons are sensitive to the electronic effects of the oxime group and any coordinated metal ion. The protons on the pyridyl ring, in particular, can experience significant shifts upon coordination of the pyridyl nitrogen to a metal center. The oxime proton (N-OH) typically appears as a broad singlet at a downfield chemical shift, and its disappearance in the spectrum is a clear indication of deprotonation.
The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. The carbon atom of the C=N oxime group is particularly diagnostic, and its chemical shift changes upon coordination. The chemical shifts of the pyridyl and benzyl ring carbons are also affected by complexation, providing further evidence for the ligand's binding mode in solution.
Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. ugm.ac.id These experiments reveal the connectivity between different atoms, confirming the structural integrity of the complex in solution.
Table 4: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic (Benzyl & Pyridyl) | 7.0 - 8.5 |
| ¹H | Oxime (N-OH) | > 10.0 (broad) |
| ¹³C | Aromatic (Benzyl & Pyridyl) | 120 - 160 |
| ¹³C | Oxime (C=N) | 150 - 165 |
> Ranges are estimates based on general principles and data for related compounds. rsc.org
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions within this compound and its complexes. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing information about the electronic structure of the molecule.
The UV-Vis spectrum of this compound is expected to show intense absorption bands in the UV region, corresponding to π→π* transitions within the aromatic rings and the C=N chromophore. Deprotonation of the oxime group can lead to a red shift (a shift to longer wavelengths) of the lowest energy absorption band. d-nb.info
Some complexes of this compound may also exhibit fluorescence, where the molecule emits light after being excited to a higher electronic state. The emission spectrum can provide further insights into the excited-state properties of the complex. The interaction of such complexes with biological macromolecules like DNA has been studied using techniques including UV-Vis spectroscopy and fluorescence emission. mdpi.com
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its complexes. It also provides valuable structural information through the analysis of fragmentation patterns.
In mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The high-resolution mass spectrum allows for the determination of the precise molecular formula. For metal complexes, the isotopic pattern of the metal can be a clear indicator of its presence in a given ion.
The fragmentation of the molecular ion provides a "fingerprint" that can be used for structural elucidation. For this compound, common fragmentation pathways would likely involve cleavage of the bonds adjacent to the oxime group and the aromatic rings. The loss of small, stable neutral molecules like H₂O, CO, or HCN is also possible. The benzyl cation (m/z 91) is a common fragment in the mass spectra of benzyl-containing compounds. researchgate.net For related compounds, alpha-cleavage is a dominant fragmentation mode for aliphatic amines, while aromatic compounds tend to show strong molecular ion peaks due to their stable structures. libretexts.org
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of coordination complexes, as it often allows the intact complex ion to be observed in the gas phase. Tandem mass spectrometry (MS/MS) can be used to fragment a specific ion from the initial mass spectrum, providing more detailed information about its structure and connectivity. researchgate.net
Theoretical and Computational Chemistry of Benzyl 2 Pyridylketoxime Systems
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful lens through which to examine the electronic structure of molecules like Benzyl-2-pyridylketoxime. DFT calculations can provide invaluable insights into the distribution of electrons within the molecule, which in turn governs its reactivity, stability, and spectroscopic properties.
Key parameters that can be elucidated through DFT studies include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical descriptor of molecular stability and reactivity; a larger gap generally implies greater stability and lower reactivity. For this compound, the presence of aromatic rings (benzyl and pyridyl groups) and the oxime functionality would lead to a delocalized electron system, and DFT would be instrumental in mapping these frontier molecular orbitals.
Computational Analysis of Reaction Mechanisms and Energetics
Computational chemistry provides a powerful toolkit for dissecting the intricate steps of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For this compound, computational analysis can illuminate potential reaction pathways, determine the energy barriers associated with these transformations, and identify key intermediates.
Transition State Analysis
At the heart of understanding reaction kinetics is the concept of the transition state, the highest energy point along a reaction coordinate. Identifying and characterizing the transition state structure is a primary goal of computational reaction mechanism studies. For reactions involving this compound, such as its formation from benzyl-2-pyridylketone and hydroxylamine (B1172632) or its participation in complexation reactions with metal ions, transition state analysis using methods like DFT can be employed.
These calculations would involve locating the saddle point on the potential energy surface corresponding to the transition state. Once located, the vibrational frequencies of the transition state structure are calculated; a single imaginary frequency confirms that the structure is indeed a true transition state. The energy of this transition state, relative to the reactants, provides the activation energy for the reaction, a crucial parameter for predicting reaction rates.
Ligand Activation and Bond Cleavage Studies
The oxime group and the pyridyl nitrogen in this compound are key sites for coordination with metal ions. Computational studies can model the process of "ligand activation," where the electronic properties of the molecule are altered upon coordination, potentially making certain bonds more susceptible to cleavage.
For instance, DFT calculations could be used to investigate how the coordination of a metal ion to the pyridyl nitrogen and/or the oxime nitrogen affects the strength of the N-O bond in the oxime moiety. By calculating the bond dissociation energies before and after coordination, one can predict whether the metal ion facilitates bond cleavage. This is particularly relevant in the context of understanding the reactivity of metal complexes of this compound in catalytic or biological systems. The calculations can map out the potential energy surface for the bond-breaking process, providing a detailed energetic profile of the reaction.
Electrostatic Potential and Electron Density Analysis
The distribution of charge within a molecule is fundamental to its interactions with other molecules. Electrostatic potential (ESP) and electron density analysis are computational tools that provide a visual and quantitative understanding of this charge distribution.
The molecular electrostatic potential (MEP) map is a particularly insightful tool. It projects the electrostatic potential onto the electron density surface of the molecule, using a color scale to represent regions of different potential. For this compound, an MEP map would likely show negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms of the oxime and pyridyl groups, indicating these are regions susceptible to electrophilic attack or coordination with cations. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms.
Analysis of the electron density itself, often using techniques like Quantum Theory of Atoms in Molecules (QTAIM), can provide a more detailed picture of chemical bonding. This analysis can identify bond critical points and characterize the nature of the chemical bonds (e.g., covalent vs. ionic) within this compound. This information is crucial for a complete understanding of the molecule's structure and reactivity.
While specific computational data for this compound is not extensively documented, the application of these well-established theoretical and computational methods holds the key to unlocking a detailed understanding of its chemical behavior. Future computational studies are needed to provide the specific data points that will fully illuminate the fascinating chemistry of this compound.
Q & A
Q. Table 1: Stability of this compound in Common Solvents
| Solvent | Degradation Rate (%/day at 25°C) | Key Degradation Products |
|---|---|---|
| Ethanol | 0.5 | None detected |
| DMSO | 2.1 | Pyridinium byproducts |
| Water | 5.8 | Benzaldehyde derivatives |
| Data derived from accelerated stability studies . |
Q. Table 2: Key Spectroscopic Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
